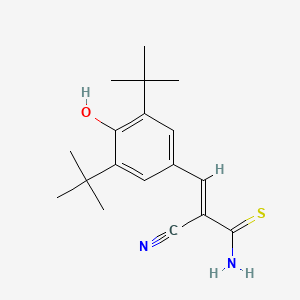

酪氨酸激酶抑制剂AG 879

描述

酪氨酸激酶抑制剂 AG 879: 是一种合成化合物,属于酪氨酸激酶抑制剂家族,以其作为蛋白酪氨酸激酶抑制剂的作用而闻名。 该化合物特异性地抑制神经生长因子依赖的 TrkA 酪氨酸磷酸化,以及 140 trk 原癌基因和 HER2/neu 。 酪氨酸激酶抑制剂 AG 879 已显示出作为抗肿瘤药物的潜力,因为它能够抑制参与细胞增殖和存活的关键信号通路 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Tyrphostin AG 879 interacts with several enzymes and proteins. It specifically inhibits nerve growth factor (NGF)-dependent TrkA tyrosine phosphorylation, as well as 140 trk protooncogene, and HER2/neu . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by Tyrphostin AG 879 in a time- and dose-dependent fashion .

Cellular Effects

Tyrphostin AG 879 has significant effects on various types of cells and cellular processes. For instance, it inhibits the proliferation of human breast cancer cells . It also results in a dramatic dose-dependent decrease in proliferation of all myogenic cell lines .

Molecular Mechanism

The molecular mechanism of Tyrphostin AG 879 involves its interaction with biomolecules and its influence on gene expression. It inhibits NGF-dependent pp140c-trk tyrosine phosphorylation, without affecting tyrosine phosphorylation of epidermal growth factor or platelet-derived growth factor receptors . The tyrosine phosphorylation of the receptor-associated protein p38 is attenuated by Tyrphostin AG 879 in a time- and dose-dependent fashion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrphostin AG 879 change over time. For instance, the blocking effect of Tyrphostin AG 879 was enhanced as channel inactivation increased . Furthermore, Tyrphostin AG 879 significantly inhibited the A-type potassium currents in the cultured hippocampus neurons .

Dosage Effects in Animal Models

The effects of Tyrphostin AG 879 vary with different dosages in animal models. For instance, in HTB-114 or HL-60 transplanted athymic NOD/SCID mice, 2 mg of Tyrphostin AG 879 inhibited cancer growth . 20 mg/kg of Tyrphostin AG 879 maintained 50% of the mice completely free of RAS-induced sarcomas .

准备方法

合成路线和反应条件: 酪氨酸激酶抑制剂 AG 879 可以通过多步合成过程来合成,该过程涉及 3,5-二叔丁基-4-羟基苯甲醛与硫脲和氰化钾的反应。 反应条件通常包括在乙醇中将反应物回流,然后通过重结晶进行纯化 .

工业生产方法: 虽然酪氨酸激酶抑制剂 AG 879 的具体工业生产方法没有广泛记录,但合成通常遵循与实验室规模制备相同的原理,只是针对更大规模的生产进行了调整。 这包括优化反应条件,使用工业级溶剂,并采用大规模纯化技术,如柱色谱 .

化学反应分析

相似化合物的比较

类似化合物:

酪氨酸激酶抑制剂 AG 1478: 酪氨酸激酶抑制剂家族的另一个成员,以抑制表皮生长因子受体酪氨酸激酶而闻名.

酪氨酸激酶抑制剂 AG 1296: 抑制血小板衍生生长因子受体酪氨酸激酶.

酪氨酸激酶抑制剂 AG 825: 选择性地抑制 HER2/neu 受体酪氨酸激酶.

独特性: 酪氨酸激酶抑制剂 AG 879 对 TrkA 和 HER2/neu 受体的选择性很高,使其在靶向过表达这些受体的癌症方面特别有效 。 它能够抑制参与细胞增殖和存活的多个信号通路,使其区别于其他酪氨酸激酶抑制剂 .

属性

IUPAC Name |

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYELWZLNAXGE-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017139 | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148741-30-4 | |

| Record name | (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148741-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148741304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 879 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 879 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Tyrphostin AG 879?

A1: Tyrphostin AG 879 acts as a tyrosine kinase inhibitor, specifically targeting ErbB-2 (also known as HER-2). [, ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. For example, in human breast adenocarcinoma cells, AG 879 was shown to decrease HMG-CoA reductase activity, an enzyme crucial for isoprenoid biosynthesis and subsequently cell growth. This effect was observed only in cells expressing ErbB-2, highlighting the specificity of AG 879. [] Additionally, research suggests AG 879 can inhibit RAF-1 expression, another key player in cell signaling pathways. []

Q2: How does Tyrphostin AG 879 impact ovarian follicle development?

A2: Studies using rat ovarian models revealed that AG 879, through its inhibition of the NTRK3 receptor (a receptor tyrosine kinase), can significantly reduce follicle pool size by inducing oocyte death. [] This suggests a crucial role of the NTRK3 receptor, and potentially other tyrosine kinases, in oocyte survival and follicle development.

Q3: Has Tyrphostin AG 879 shown any potential in anti-cancer research?

A3: Research indicates that AG 879 exhibits antitumoral effects on breast cancer cells. [] This effect is likely due to its combined inhibitory action on HER-2 and RAF-1 expression, both of which are implicated in cancer development and progression.

Q4: Beyond its role in cancer research, what other cellular processes has Tyrphostin AG 879 been shown to affect?

A4: In a high-throughput screen, Tyrphostin AG 879 emerged as an inhibitor of both phospholipid and fatty acid biosynthesis in animal cells. [] This finding suggests a broader influence of AG 879 on cellular metabolism beyond its well-characterized role in tyrosine kinase inhibition.

Q5: Can you elaborate on the use of Tyrphostin AG 879 in studying cellular secretion processes?

A5: Researchers have employed Tyrphostin AG 879 in a sophisticated system called the Retention Using Selective Hook (RUSH) system. [] This system allows for the controlled study of protein secretion from cells. In this context, AG 879 was identified as a secretion inhibitor, highlighting its utility as a tool to dissect the complex machinery of cellular secretion pathways. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)